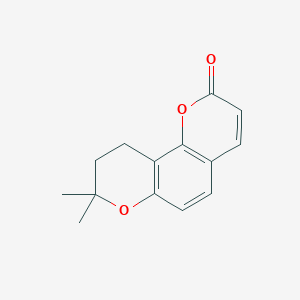
Dihydroseselin
Vue d'ensemble
Description
Dihydroseselin is a colorless to pale yellow liquid with a unique aromatic odor . It is insoluble in water but soluble in many organic solvents such as ethanol and chloroform . It is primarily used as a flavor and fragrance additive in seasonings, cosmetics, and perfumes . It also has certain health benefits and can be used in the extraction and preparation process of some herbal medicines .
Synthesis Analysis
This compound is mainly obtained through the extraction of natural resources, typically from certain plants . The extraction process often involves the use of organic solvents such as ethanol or dimethyl ether, and methods like extraction and distillation are used for purification . It is a derivative of 7-hydroxycoumarin , which is a natural product of the coumarin family .
Molecular Structure Analysis
The molecular formula of this compound is C14H14O3 . It is a derivative of 7-hydroxycoumarin . New monoesters of 3′,4′-dihydroseselin of formula C19H20O6 were isolated from Seseli campestre Bess. root resin .
Chemical Reactions Analysis
In a study, it was found that this compound showed potent inhibitory effects on pro-inflammatory enzymes and cytokines associated with molecular signaling pathways .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.26 . It is a derivative of 7-hydroxycoumarin , which is a fluorescing compound that can be used as a sunscreen agent .
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Le Dihydroseselin a été trouvé pour avoir de puissantes propriétés anti-inflammatoires . Il a été démontré qu'il inhibait les enzymes et les cytokines pro-inflammatoires associées aux voies de signalisation moléculaire . Cela inclut la réduction de la production d'oxyde nitrique (NO), de facteur de nécrose tumorale alpha (TNF-α) et d'interleukine-1 bêta (IL-1β) de manière dose-dépendante .
Inhibition des enzymes pro-inflammatoires
Le this compound a été trouvé pour inhiber les niveaux d'expression des protéines et de l'ARNm de la synthase d'oxyde nitrique (iNOS) et de la cyclooxygénase-2 (COX-2) dans les cellules RAW264.7 . Ces enzymes sont connues pour jouer un rôle crucial dans la réponse inflammatoire.
Inhibition de la voie de signalisation NF-κB
La voie de signalisation NF-κB joue un rôle essentiel dans la régulation des réponses immunitaires et inflammatoires. Le this compound a été montré pour réduire la phosphorylation induite par le lipopolysaccharide (LPS) de IKKα/β, p-IκBα et la dégradation de IκBα, ainsi que la translocation nucléaire de la sous-unité p65 du facteur de transcription pro-inflammatoire NF-κB .
Inhibition des voies de signalisation MAPK et Akt
Le this compound a été trouvé pour inhiber l'expression induite par le LPS des protéines ERK, kinase N-terminale de c-Jun (JNK), p38 et Akt . Ces protéines font partie des voies de signalisation des protéines kinases activées par les mitogènes (MAPK) et Akt, qui sont impliquées dans des fonctions cellulaires telles que la prolifération, la différenciation et la survie cellulaires.
Inhibition de l'expression de c-Jun
Le this compound a été montré pour inhiber de manière significative l'expression de c-Jun dans le noyau . c-Jun est un composant du facteur de transcription AP-1, qui régule l'expression des gènes en réponse à une variété de stimuli, y compris les cytokines, les facteurs de croissance, les signaux de stress et les infections.
Applications thérapeutiques potentielles
Compte tenu de ses propriétés anti-inflammatoires et de sa capacité à inhiber les principales voies de signalisation impliquées dans l'inflammation, le this compound est prometteur pour des applications thérapeutiques dans le traitement des maladies inflammatoires .
Mécanisme D'action
Dihydroseselin has been found to have anti-inflammatory properties. It inhibits the production of nitric oxide (NO), tumor necrosis factor alpha (TNF-α), and interleukin-1 beta (IL-1β) in a dose-dependent manner . It also inhibits the protein and mRNA expression levels of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells .
Safety and Hazards
Dihydroseselin has some toxicity and should be avoided from direct contact with skin and eyes . Appropriate personal protective equipment, such as gloves and goggles, should be worn when handling or using it . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .
Propriétés
IUPAC Name |
8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOXLDJHMAATRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dihydroseselin?
A1: this compound has the molecular formula C14H14O4 and a molecular weight of 250.25 g/mol.
Q2: How is the structure of this compound elucidated?
A2: The structure of this compound and its derivatives is primarily determined using spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR techniques (COSY, HMBC), IR, and mass spectrometry (MS). Comparisons with spectral data of known compounds and chemical correlations further aid in structural confirmation. [, , , , , , , , , ]
Q3: Can you describe the key structural features of this compound derivatives?
A3: Dihydroseselins are characterized by a coumarin core structure fused with a dihydropyran ring. They commonly exist as angular pyranocoumarins where the dihydropyran ring is fused at the 7,8-positions of the coumarin nucleus. Variations in substituents, particularly esters, at the 3' and 4' positions of the dihydropyran ring contribute to the diversity and biological activity of this compound derivatives. [, , , , , , ]
Q4: Are there different stereoisomers of this compound derivatives?
A4: Yes, this compound derivatives often exist as stereoisomers due to the presence of chiral centers in the dihydropyran ring. These isomers can exhibit different biological activities. Researchers have employed techniques like chiral HPLC to separate and identify enantiomers and diastereomers of dihydroseselins. [, , , , , , ]
Q5: Have any synthetic routes been developed for this compound derivatives?
A5: Yes, researchers have developed novel synthetic approaches to access this compound and dihydroxanthyletin derivatives. These methods involve the condensation of 7-hydroxycoumarins with allyl or homoallyl halides or alcohols under acidic conditions, leading to the formation of the dihydropyran ring. [, ]
Q6: What are the prominent biological activities reported for this compound and its derivatives?
A6: Research indicates that this compound derivatives possess a range of biological activities, including:
- Anti-HIV activity: Certain dihydroseselins, particularly those with specific acyl substituents like camphanoyl groups, have demonstrated potent inhibitory activity against HIV replication in vitro, showing promise as potential anti-HIV agents. []
- Anti-inflammatory and Antinociceptive activity: Some this compound derivatives, particularly those with acetoxy groups at the 3' position, have exhibited significant anti-inflammatory and pain-relieving effects in animal models. []
- Calcium Channel Blocking Activity: Studies have shown that certain dihydroseselins can act as calcium channel blockers, leading to vasodilation and potentially beneficial effects on cardiovascular function. []
- Antitumor Activity: Khellactone, a this compound derivative, has demonstrated antitumor activity in both in vitro and in vivo models of lung cancer, suggesting potential applications in cancer therapy. []
- Neuroprotective Activity: Biotransformation of isoepoxypteryxin, a this compound derivative, yielded a metabolite with enhanced neuroprotective effects against amyloid beta-induced neurotoxicity, highlighting the potential of these compounds in neurodegenerative diseases. []
Q7: How does this compound exert its calcium channel blocking effect?
A7: While the precise mechanism is still under investigation, studies suggest that this compound derivatives, like Pd-Ia (3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin), may block calcium channels, particularly L-type calcium channels, by interacting with specific amino acid residues within the channel pore. This interaction inhibits calcium influx into cells, leading to muscle relaxation and vasodilation. []
Q8: How does the structure of this compound derivatives influence their anti-HIV activity?
A8: Research has revealed a strong structure-activity relationship for the anti-HIV activity of this compound derivatives. The presence of specific acyl substituents, such as camphanoyl groups at the 3' and 4' positions of the dihydropyran ring, appears crucial for potent antiviral activity. Modifications to these substituents significantly impact the potency and selectivity of these compounds. []
Q9: What are the known toxicological concerns associated with this compound derivatives?
A9: While generally considered safe when derived from natural sources and used appropriately, this compound derivatives can cause adverse effects at high doses or with prolonged use. Some reported side effects include nausea, vomiting, dizziness, and liver enzyme elevations. Further research is necessary to fully assess their safety profile, especially for long-term use. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B1632838.png)
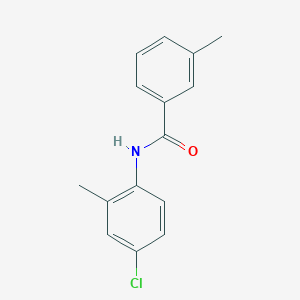
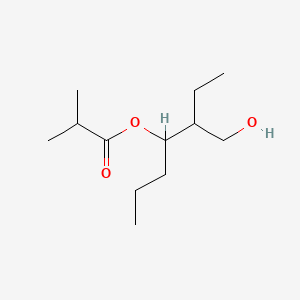
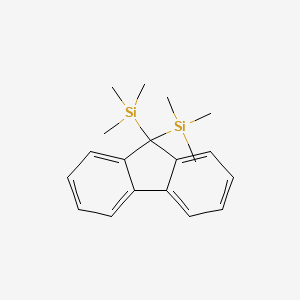
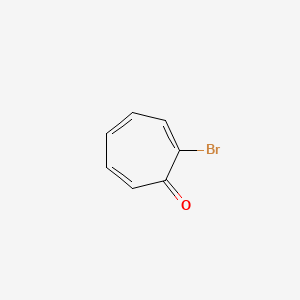


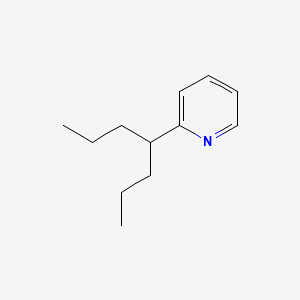
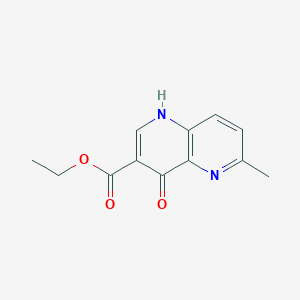

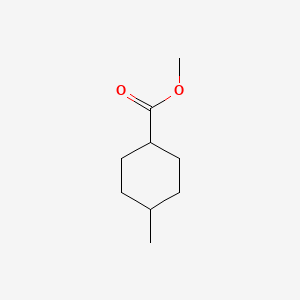


![4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B1632881.png)